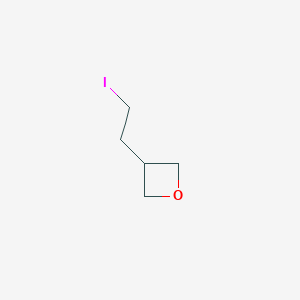

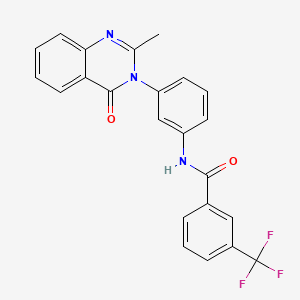

![molecular formula C20H12Cl2F3N3O3S B2508306 1-{4-[5-(2,4-二氯苯基)-2-呋喃基]-1,3-噻唑-2-基}-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯 CAS No. 956502-04-8](/img/structure/B2508306.png)

1-{4-[5-(2,4-二氯苯基)-2-呋喃基]-1,3-噻唑-2-基}-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

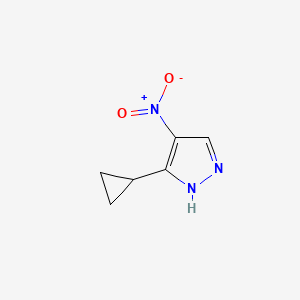

The compound of interest, ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific structure of the compound suggests potential for activity in these areas, although the exact uses are not detailed in the provided papers.

Synthesis Analysis

The synthesis of related ethyl 1H-pyrazole-4-carboxylates has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method involved the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride . Additionally, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield N-acetylated derivatives . These methods highlight the versatility and regioselectivity in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . Similarly, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are useful in further synthetic applications. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could be cyclized into different condensed pyrazoles . Additionally, the reaction of acetophenone hydrazones with a Vilsmeier–Haack complex led to the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, providing substrates for further modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like trifluoromethyl groups can affect the compound's reactivity and physical properties. The crystal structure analysis often reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's stability and solubility . Additionally, the use of different synthetic routes and conditions can lead to the formation of various acetylated products, as seen in the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate .

科学研究应用

抗癌预防和化疗作用

该化合物的巯基取代的1,2,4-三唑环在癌症的抗癌预防和化疗作用中起着至关重要的作用。 文献强调了其作为癌症治疗中活性部分的潜力 . 需要进一步研究以探索其特定的作用机制和潜在的临床应用。

抗病毒特性

替拉维林类似物:该化合物在结构上与替拉维林(维拉米丁)相似,替拉维林是一种目前正在进行III期人体临床试验的抗病毒药物。 替拉维林对DNA和RNA病毒具有活性,包括严重的呼吸道合胞病毒(RSV)感染、丙型肝炎病毒感染、西尼罗河病毒和登革热 . 虽然尚未获得药物使用批准,但其抗病毒潜力值得研究。

抗HIV活性:与1-{4-[5-(2,4-二氯苯基)-2-呋喃基]-1,3-噻唑-2-基}-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯类似的化合物已被研究用于其抗HIV活性。 例如,化合物IIIa–d已被证明是HIV-1治疗的有希望的候选药物 . 这些发现突出了该化合物在抗病毒研究中的重要性。

其他生物学应用

虽然上述应用已得到充分证明,但其他研究表明该化合物可能具有更广泛的生物学意义。 研究其与细胞通路、酶靶点和其他生物系统的相互作用,可能会揭示新的治疗途径。

总之,1-{4-[5-(2,4-二氯苯基)-2-呋喃基]-1,3-噻唑-2-基}-5-(三氟甲基)-1H-吡唑-4-羧酸乙酯在癌症治疗、抗病毒药物开发以及可能的其他领域都具有前景。 研究人员应探索其多方面的应用,以释放其全部潜力 . 🌟

作用机制

Target of Action

The compound contains a pyrazole ring, which is a common motif in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.

属性

IUPAC Name |

ethyl 1-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2F3N3O3S/c1-2-30-18(29)12-8-26-28(17(12)20(23,24)25)19-27-14(9-32-19)16-6-5-15(31-16)11-4-3-10(21)7-13(11)22/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGJJLOYPHQUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

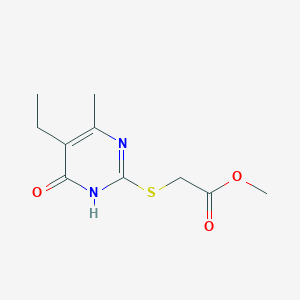

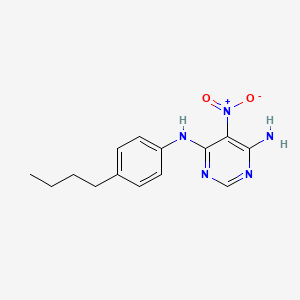

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

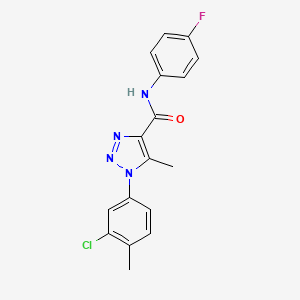

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

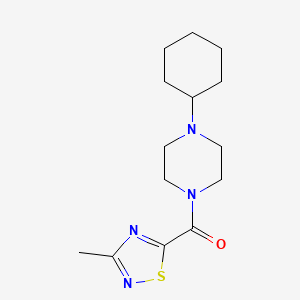

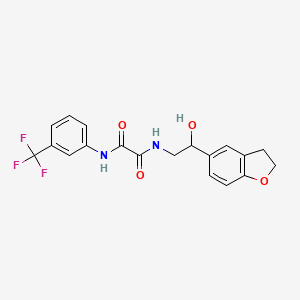

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)

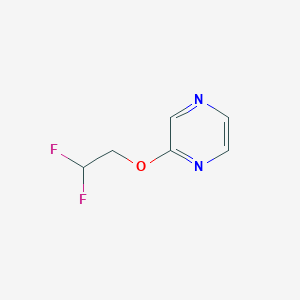

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)